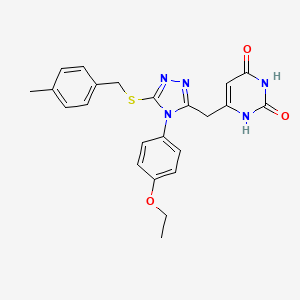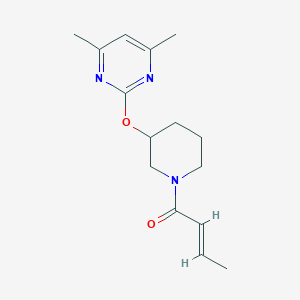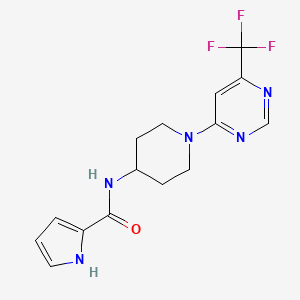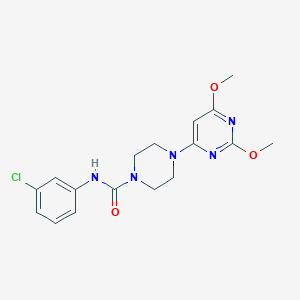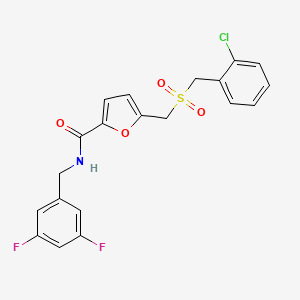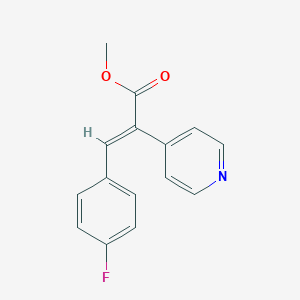![molecular formula C21H17BrN4O3S B2748176 3-(4-Bromophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine CAS No. 1111290-69-7](/img/structure/B2748176.png)
3-(4-Bromophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-Bromophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine is a useful research compound. Its molecular formula is C21H17BrN4O3S and its molecular weight is 485.36. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Bromophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Bromophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compound Synthesis
Research into heterocyclic compounds, including pyridazines and their derivatives, has shown their importance in various scientific fields due to their complex structures and potential biological activities. The synthesis and characterization of such compounds often lead to applications in medicinal chemistry, particularly as potential pharmacophores due to their unique structural features.
Antimicrobial and Antitumor Activities
Several studies focus on the synthesis of novel heterocyclic compounds containing sulfonamido moieties, aiming to discover new antibacterial agents. The reactivity of precursors with active methylene compounds to produce pyran, pyridine, and pyridazine derivatives has been explored, with some compounds demonstrating high antibacterial activities. Similarly, the synthesis of heterocycles as potential antiproliferative agents against cancer cell lines is a significant research area, showcasing the therapeutic potential of these compounds.
Antioxidant Properties
The antioxidant properties of heterocyclic compounds, including pyrimidine derivatives, have been studied for their potential to act as corrosion inhibitors and protect against oxidative stress. This research indicates the broader applicability of such compounds beyond antimicrobial and antitumor activities, including their role in preventing oxidative damage.
Agricultural Applications
Research into pyridazine derivatives has also extended into agriculture, with studies on their herbicidal activities. The development of compounds with high herbicidal activity, even at low doses, highlights the potential of pyridazine derivatives in developing more efficient and environmentally friendly herbicides.
Antiviral Agents
The search for antiviral agents has led to the synthesis of 1,3,4-oxadiazoles bearing thiophene, thiazole, coumarin, pyridine, and pyridazine derivatives, showcasing the potential of heterocyclic compounds in treating viral infections. These studies highlight the versatility and significance of pyridazine derivatives in various scientific research applications, from medicine to agriculture.
For detailed information and research insights, please refer to the following sources:
- Heterocycles from Pyrazoloylhydroximoyl Chloride: Synthesis of Certain Quinoxaline, Benzothiadiazine, Benzoxadiazine, Quinazolinone, Imidazo[1,2-a]pyridine, Imidazo[1,2-a]pyrimidine, Isoxazole, Pyrazolo[3,4-d]pyridazine and Pyrrolidino[3,4-d]isoxazolin-4,6-dione Derivatives (Zohdi et al., 1997).
- Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds Containing a Sulfonamido Moiety (Azab et al., 2013).
- Synthesis, characterization, antioxidant properties and DFT calculation of some new pyrimidine derivatives (Akbas et al., 2018).
- Synthesis and herbicidal activities of novel 3-(substituted benzyloxy or phenoxy)-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives (Xu et al., 2012).
- Synthesis and evaluation of some new 1,3,4-oxadiazoles bearing thiophene, thiazole, coumarin, pyridine and pyridazine derivatives as antiviral agents (Albratty et al., 2019).
properties
IUPAC Name |
5-[[6-(4-bromophenyl)pyridazin-3-yl]sulfanylmethyl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN4O3S/c1-27-17-9-5-14(11-18(17)28-2)21-23-19(29-26-21)12-30-20-10-8-16(24-25-20)13-3-6-15(22)7-4-13/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLULENIFWNTMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=C(C=C4)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(Benzimidazol-1-yl)azetidin-1-yl]pyridine-4-carbonitrile](/img/structure/B2748093.png)
![8-(4-chlorophenyl)-3-ethyl-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2748094.png)
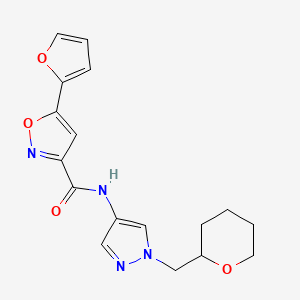
![N-(2,4-dimethylphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2748098.png)

